

(Rac)-AZD8186: A Deep Dive into PI3K β Isoform Selectivity and Binding Affinity

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Compound of Interest

Compound Name: (Rac)-AZD8186

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This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) inhibitor, **(Rac)-AZD8186**, with a specific focus on its selectivity for the PI3K β isoform and its binding affinity. The document details the quantitative measures of its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within the PI3K/AKT/mTOR signaling pathway.

Core Data: Binding Affinity and Isoform Selectivity

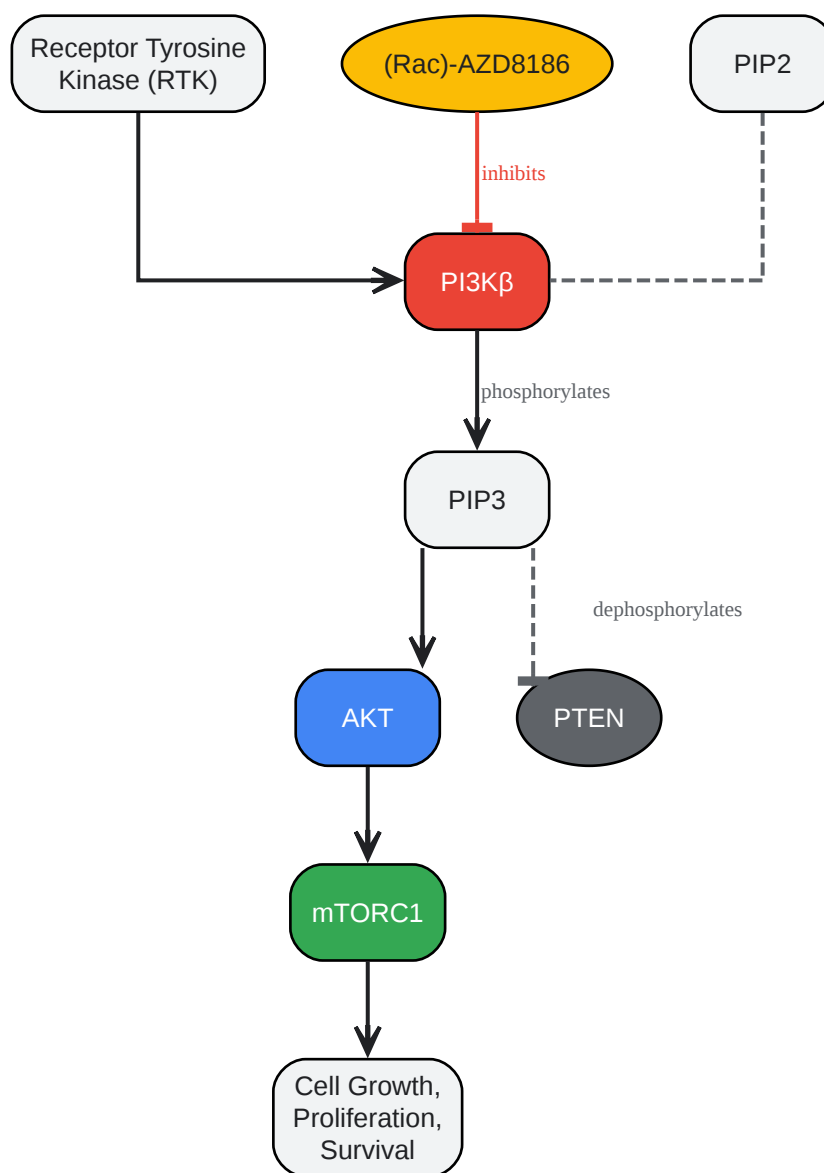
(Rac)-AZD8186 is a potent and selective inhibitor of the p110 β isoform of PI3K.^{[1][2]} Its inhibitory activity has been quantified against all four Class I PI3K isoforms, demonstrating a clear preference for PI3K β and PI3K δ . The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of AZD8186 against the different PI3K isoforms.

PI3K Isoform	IC ₅₀ (nM)
PI3K β	4
PI3K δ	12
PI3K α	35
PI3K γ	675
Data compiled from MedchemExpress. ^[3]	

The data clearly indicates that AZD8186 is most potent against PI3K β , with an IC₅₀ of 4 nM.[3] It also shows significant activity against PI3K δ (IC₅₀ = 12 nM), while being considerably less potent against PI3K α (IC₅₀ = 35 nM) and PI3K γ (IC₅₀ = 675 nM).[3] This selectivity profile suggests that AZD8186 is a dual PI3K β/δ inhibitor with a strong preference for the β isoform. This targeted approach may offer a better therapeutic window and reduced off-target effects compared to pan-PI3K inhibitors.[1]

Mechanism of Action and Signaling Pathway

AZD8186 functions as an ATP-competitive inhibitor of PI3K β and PI3K δ . [4] By binding to the kinase domain of these isoforms, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). PIP₃ is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. [5][6] The inhibition of this crucial step disrupts the entire PI3K/AKT/mTOR signaling cascade, a pathway fundamental for cell growth, proliferation, survival, and metabolism. [7][8][9] Dysregulation of this pathway, often through the loss of the tumor suppressor PTEN, is a common feature in many cancers, making it a prime target for therapeutic intervention. [2][9]



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Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of **(Rac)-AZD8186** on PI3Kβ.

Experimental Protocols

The determination of the binding affinity and selectivity of **(Rac)-AZD8186** involves a series of in vitro and cellular assays.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of AZD8186 on the enzymatic activity of purified PI3K isoforms.

Methodology: A common method is a Kinase Glo™ based enzyme activity assay.[4]

- **Reagents:** Recombinant human catalytic domains of PI3K α , PI3K β , PI3K γ , and PI3K δ are used. The substrate is PIP2, and ATP is required for the kinase reaction.
- **Procedure:**
 - The kinase reaction is performed by incubating the respective PI3K isoform with PIP2 and ATP in a buffer solution.
 - Serial dilutions of AZD8186 are added to the reaction mixture to determine its inhibitory effect at various concentrations.
 - The reaction is allowed to proceed for a defined period.
 - The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
- **Data Analysis:** The luminescence data is used to calculate the percentage of inhibition at each drug concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

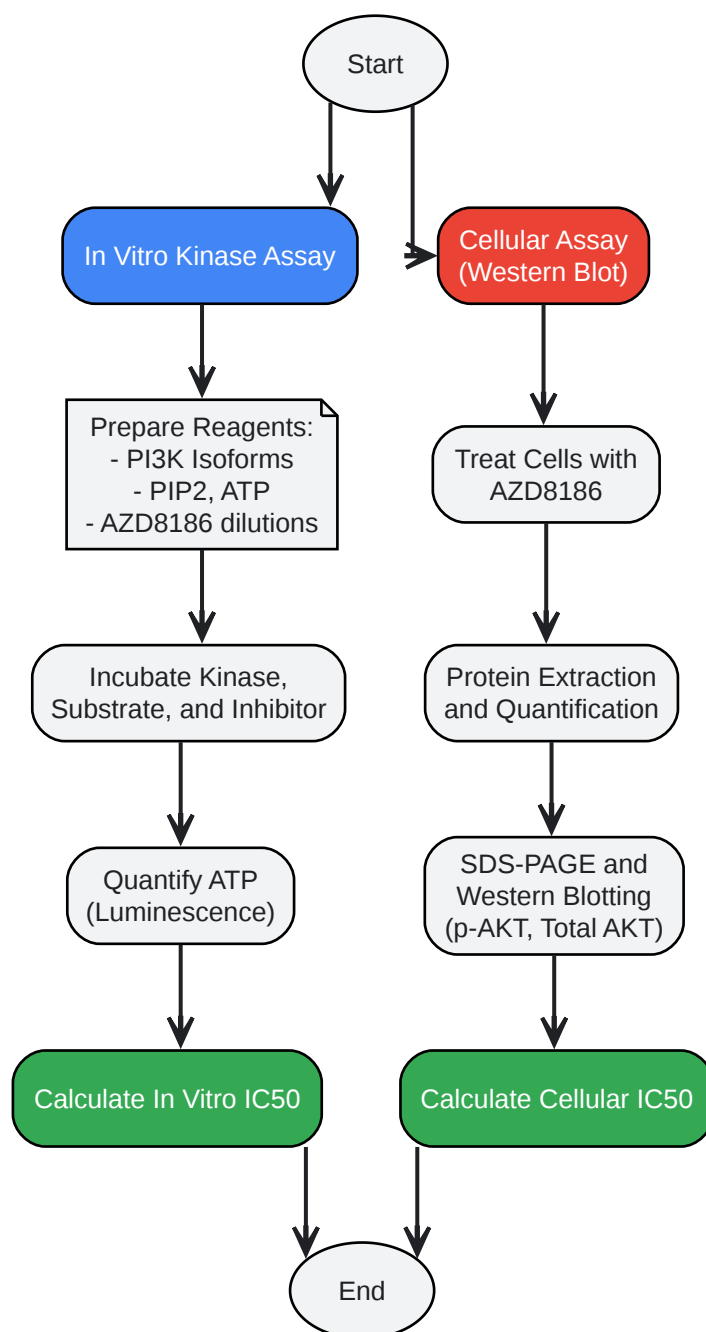
Cellular Assays

Objective: To assess the inhibitory effect of AZD8186 on PI3K signaling within a cellular context.

Methodology: Western blotting is a standard technique to measure the phosphorylation status of downstream targets of PI3K, such as AKT.

- **Cell Lines:** Cell lines with known genetic backgrounds, such as PTEN-deficient (e.g., MDA-MB-468, PC3) or PIK3CA-mutant cell lines, are often used.[2][3]
- **Procedure:**

- Cells are treated with varying concentrations of AZD8186 for a specific duration.
- Following treatment, cells are lysed to extract total protein.
- Protein concentrations are determined to ensure equal loading.
- Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
- The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) at key residues (e.g., Ser473 and Thr308) and total AKT.
- Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection.
- The signal is visualized using chemiluminescence, and the band intensities are quantified.
- Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition. The IC₅₀ value for the inhibition of AKT phosphorylation is then calculated.



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Caption: Experimental workflow for determining the PI3K β selectivity and binding affinity of (Rac)-AZD8186.

Conclusion

(Rac)-AZD8186 is a highly potent and selective inhibitor of PI3K β , with significant activity also against the δ isoform. Its mechanism of action through the inhibition of the PI3K/AKT/mTOR

signaling pathway makes it a promising therapeutic agent, particularly for cancers with PTEN loss. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other targeted kinase inhibitors.

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